molecular formula C20H14N2O3 B14950385 5-(4-aminophenoxy)-2-phenyl-1H-isoindole-1,3(2H)-dione

5-(4-aminophenoxy)-2-phenyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B14950385
M. Wt: 330.3 g/mol
InChI Key: BUJVLNOOZZQRSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Aminophenoxy)-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of an aminophenoxy group attached to a dihydroisoindole-dione core, making it a versatile molecule for various applications.

Properties

Molecular Formula

C20H14N2O3

Molecular Weight

330.3 g/mol

IUPAC Name

5-(4-aminophenoxy)-2-phenylisoindole-1,3-dione

InChI

InChI=1S/C20H14N2O3/c21-13-6-8-15(9-7-13)25-16-10-11-17-18(12-16)20(24)22(19(17)23)14-4-2-1-3-5-14/h1-12H,21H2

InChI Key

BUJVLNOOZZQRSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-aminophenoxy)-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione typically involves a multi-step process. One common method includes the reaction of 4-aminophenol with phthalic anhydride to form an intermediate, which is then reacted with phenylhydrazine under controlled conditions to yield the final product . The reaction conditions often require precise temperature control and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and continuous monitoring of reaction parameters are crucial to ensure consistent quality .

Mechanism of Action

The mechanism by which 5-(4-aminophenoxy)-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways . The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Aminophenoxy)-2-phenyl-2,3-dihydro-1H-isoindole-1,3-dione stands out due to its unique dihydroisoindole-dione core, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

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